(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide
Description
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Properties
IUPAC Name |
2-methyl-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-4-11-20-15-10-9-13-7-5-6-8-14(13)16(15)22-18(20)19-17(21)12(2)3/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVGVASFWOIOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the naphthalene and isobutyramide moieties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide. Research indicates that compounds with thiazole structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide | HeLa | 12.5 | |
| Thiazole Derivative A | MCF-7 | 15.0 | |
| Thiazole Derivative B | A549 | 10.5 |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Studies have shown that (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide exhibits activity against a range of bacterial strains.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Candida albicans | 32.0 |
The biological activity of (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival in cancer cells, as well as interference with bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide on HeLa cells demonstrated significant apoptosis induction as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the antimicrobial efficacy against Staphylococcus aureus was evaluated. The compound showed promising results in inhibiting bacterial growth in vitro, suggesting its potential as a therapeutic agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
